molecular formula C25H25N3O4S B2929391 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 954696-81-2

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2929391
CAS No.: 954696-81-2
M. Wt: 463.55
InChI Key: XGRYUQBVOCFFGG-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research shows synthesis methodologies for compounds related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide. For example, synthesis and single-crystal X-ray structure of Bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide offers insights into the synthesis process of complex compounds (Rimaz et al., 2009).

  • Molecular Structure Determination : Studies like the one on ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate provide details on the molecular structure of similar compounds using techniques like X-ray crystallography (Chan et al., 2010).

Biological and Pharmacological Studies

  • Anticancer Activity : Research has been conducted on the anticancer properties of related compounds. For instance, a study on novel heterocycles utilizing thiophene incorporated thioureido as precursors reports on their efficacy against colon cancer cells (Abdel-Motaal et al., 2020).

  • Psychotropic Activity : Some compounds with structural similarities have shown psychotropic activity. For example, the study on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides highlights their sedative action and anti-inflammatory activity, along with selective cytotoxic effects on tumor cell lines (Zablotskaya et al., 2013).

  • Neuropharmacological Effects : Studies like the one on 8,9-Dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline reveal the significant role these compounds can play in dopamine receptor modulation, which is vital in treating neurological disorders (Ghosh et al., 1996).

Chemical Properties and Photophysics

  • Chemical Reactivity : Research on compounds like metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes provides insights into the chemical reactivity and transformation of related compounds (Ruiz & Perandones, 2009).

  • Photophysical Properties : The photophysics of dihydroquinazolinone derivatives study, for instance, explores the photophysical properties of compounds structurally similar to this compound (Pannipara et al., 2017).

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c29-24(25(30)27-20-5-6-22-23(13-20)32-11-10-31-22)26-14-21(19-8-12-33-16-19)28-9-7-17-3-1-2-4-18(17)15-28/h1-6,8,12-13,16,21H,7,9-11,14-15H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRYUQBVOCFFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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